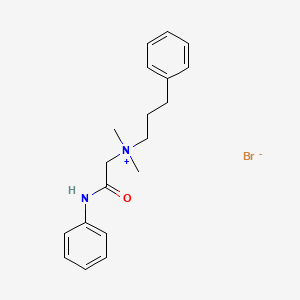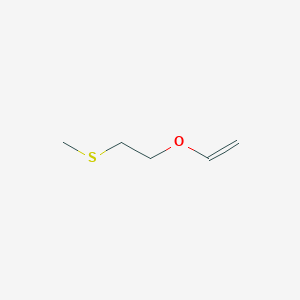
Propyl (naphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (naphthalen-2-yl)acetate is an organic compound that belongs to the class of esters It is formed by the esterification of propanol and naphthalen-2-yl acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between propanol and naphthalen-2-yl acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to speed up the reaction rate. The process is usually carried out under reflux conditions to ensure that the reaction mixture does not evaporate away .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct esterification of propanol with naphthalen-2-yl acetic acid. This reaction is conducted in the presence of a strong acid catalyst, often sulfuric acid, under controlled temperature and pressure conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalen-2-yl acetic acid.
Reduction: Propyl (naphthalen-2-yl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl (naphthalen-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl (naphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to its potential anticonvulsant effects .
Comparison with Similar Compounds
Propyl (naphthalen-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl (naphthalen-2-yl)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl (naphthalen-2-yl)acetate: Contains a methyl group instead of a propyl group.
Butyl (naphthalen-2-yl)acetate: Contains a butyl group instead of a propyl group.
Uniqueness
Its longer carbon chain compared to methyl and ethyl derivatives may influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
2876-69-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
propyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C15H16O2/c1-2-9-17-15(16)11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,2,9,11H2,1H3 |
InChI Key |
QXZFVUNAGXVEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


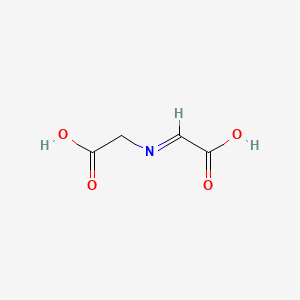

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
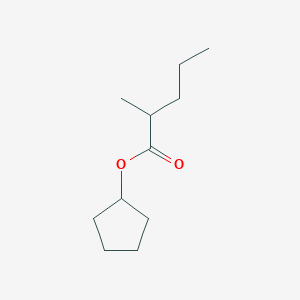
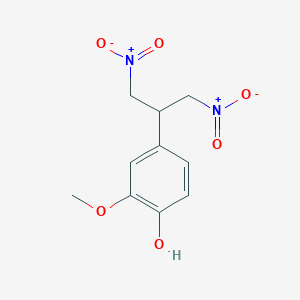

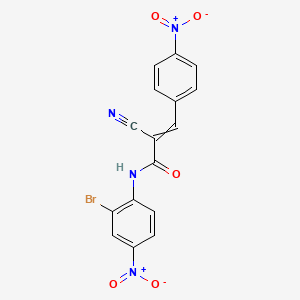
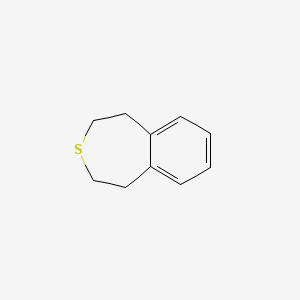
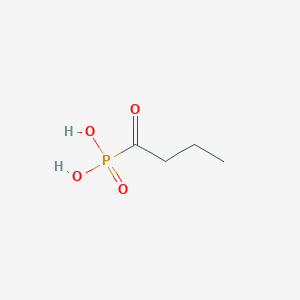
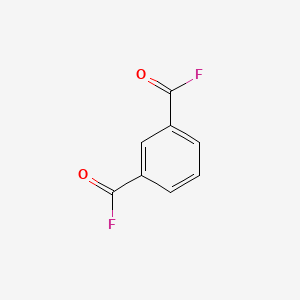

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
